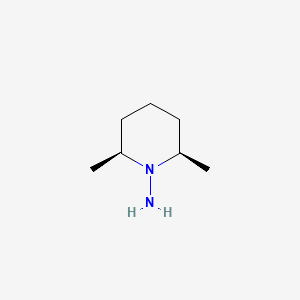

cis-1-Amino-2,6-dimethylpiperidine

Description

Contextual Significance within Aminopiperidine Chemistry

Piperidines, six-membered heterocyclic rings containing a nitrogen atom, are among the most important synthetic fragments in drug design and are prevalent in numerous pharmaceuticals and natural alkaloids. nih.govnih.govencyclopedia.pub The substitution pattern on the piperidine (B6355638) ring significantly influences its three-dimensional shape, a critical factor for molecular recognition and biological activity. lifechemicals.comthieme-connect.com The presence of an amino group on the nitrogen atom of the piperidine ring, as seen in aminopiperidines, introduces a reactive site for further functionalization and can modulate the compound's physicochemical properties.

Cis-1-Amino-2,6-dimethylpiperidine is a specific stereoisomer of 1-amino-2,6-dimethylpiperidine. nist.govnist.gov The "cis" designation indicates that the two methyl groups at positions 2 and 6 of the piperidine ring are on the same side of the ring's plane. This fixed stereochemistry, with the methyl groups preferentially occupying equatorial positions in the chair conformation, imparts a degree of rigidity to the molecule. wikipedia.org This defined three-dimensional structure is a key feature that makes it a valuable component in the design of molecules with specific spatial requirements. lifechemicals.com

Overview of Key Academic Research Domains for the Compound

The unique structural and chemical properties of this compound have led to its application in several key areas of academic research:

Asymmetric Synthesis: The chiral nature of this compound, arising from the stereocenters at the 2 and 6 positions, makes it a candidate for use as a chiral auxiliary. researchgate.net Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single enantiomer of the product. researchgate.net The rigid conformation of the cis-2,6-dimethylpiperidine (B46485) backbone can provide a well-defined steric environment to control the stereochemical outcome of reactions. rsc.org

Medicinal Chemistry: The piperidine scaffold is a common motif in a vast number of biologically active compounds. nih.govencyclopedia.publifechemicals.com The introduction of substituents, such as the amino and dimethyl groups in the title compound, allows for the fine-tuning of pharmacological properties. Research in this area explores the use of this compound as a building block for the synthesis of novel therapeutic agents. For instance, derivatives of 2,6-dimethylpiperidine (B1222252) have been investigated for their potential as antiarrhythmic agents. nih.gov The rigid structure of the cis-isomer can be advantageous in designing ligands that fit specifically into the binding pockets of biological targets. thieme-connect.com

Ligand Development for Catalysis: The nitrogen atoms in this compound can act as coordinating sites for metal ions. This property is exploited in the development of chiral ligands for asymmetric catalysis. By coordinating to a metal center, the chiral piperidine framework can create a chiral environment around the metal, enabling the catalysis of enantioselective transformations.

Methodological and Theoretical Frameworks for Investigation

The study of this compound employs a combination of experimental and computational techniques to understand its structure, reactivity, and potential applications.

Synthesis: The primary synthetic route to this compound involves the nitrosation of cis-2,6-dimethylpiperidine, followed by catalytic hydrogenation of the resulting 1-nitroso-cis-2,6-dimethylpiperidine. vulcanchem.com The precursor, cis-2,6-dimethylpiperidine, is typically prepared by the reduction of 2,6-dimethylpyridine (B142122) (2,6-lutidine). wikipedia.org

Spectroscopic Characterization: A variety of spectroscopic methods are used to confirm the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure, including the stereochemistry of the methyl groups. researchgate.netchemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H and C-N bonds. vulcanchem.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. nist.govnist.gov

Computational Chemistry: Theoretical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the molecular structure, conformational preferences, and electronic properties of this compound. researchgate.net These computational studies provide valuable insights that complement experimental findings.

Physicochemical Properties of this compound and its Precursor

| Property | This compound | cis-2,6-Dimethylpiperidine |

|---|---|---|

| Molecular Formula | C₇H₁₆N₂ | C₇H₁₅N |

| Molecular Weight | 128.22 g/mol scbt.com | 113.20 g/mol wikipedia.org |

| Boiling Point | 160 °C lookchem.com | 127-128 °C sigmaaldrich.com |

| Density | 0.883 g/mL lookchem.com | 0.84 g/mL sigmaaldrich.com |

| Refractive Index | n20/D 1.464 lookchem.com | n20/D 1.4394 sigmaaldrich.com |

Key Synthetic Reaction Parameters

| Reaction Step | Reactants | Catalyst | Key Conditions | Product |

|---|---|---|---|---|

| Nitrosation | cis-2,6-Dimethylpiperidine, Nitrosating agent | - | - | 1-Nitroso-cis-2,6-dimethylpiperidine |

| Hydrogenation | 1-Nitroso-cis-2,6-dimethylpiperidine, H₂ | Pd/C or Pd/Al₂O₃ | Temperature: 20-80°C, Pressure: 1-100 bar | This compound vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S,6R)-2,6-dimethylpiperidin-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-4-3-5-7(2)9(6)8/h6-7H,3-5,8H2,1-2H3/t6-,7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHWWAIVYPJROV-KNVOCYPGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Cis 1 Amino 2,6 Dimethylpiperidine

Catalytic Hydrogenation Pathways from Nitroso Precursors

Catalytic hydrogenation stands as an efficient method for converting N-nitroso compounds into their corresponding hydrazine (B178648) derivatives. google.com This transformation involves the reduction of the nitroso group (-N=O) to an amino group (-NH2) while preserving the integrity of the piperidine (B6355638) ring.

The catalytic hydrogenation of 1-Nitroso-2,6-dimethylpiperidine to cis-1-Amino-2,6-dimethylpiperidine is a multi-step process occurring on the surface of a heterogeneous catalyst. The generally accepted reaction involves the addition of hydrogen across the N=O bond. google.com

The primary reaction pathway is the reduction of the nitrosamine (B1359907) to the corresponding hydrazine: R₂N−NO + 2H₂ → R₂N−NH₂ + H₂O

However, a significant side reaction can occur, leading to the formation of the secondary amine through hydrogenolysis, which cleaves the N-N bond. google.com This undesired reaction can proceed through two main routes: R₂N−NO + 3H₂ → R₂NH + NH₃ + H₂O or R₂N−NH₂ + H₂ → R₂NH + NH₃

The reaction mechanism is believed to involve an initial hydrogenation of the nitroso group to a hemiaminal-like intermediate on the catalyst surface, which then undergoes dehydration and further reduction to yield the final hydrazine product. researchgate.net Steric factors, such as the presence of the two methyl groups at the C2 and C6 positions, can influence the rate of hydrogenation. acs.org

The choice of catalyst and reaction conditions is paramount for maximizing the yield of the desired hydrazine while minimizing the formation of the secondary amine byproduct. google.comacs.org Metals from Group 8 of the periodic table, including palladium, platinum, and rhodium, are effective catalysts for this transformation. google.com

Palladium, particularly when supported on activated carbon (Pd/C), is a widely used and highly effective catalyst for nitrosamine hydrogenation. google.comacs.org Platinum is also highly effective, while rhodium, cobalt, and iridium are generally less active. google.com Nickel catalysts, though active, have a greater tendency to promote the decomposition of the hydrazine product into the amine, requiring more stringent control of the reaction conditions. google.com

The selectivity of the reaction can be significantly improved by the addition of certain salts to the reaction medium. These additives can suppress the undesired hydrogenolysis reaction that leads to amine formation. acs.org This effect is particularly pronounced when using palladium-on-carbon and platinum-on-carbon catalysts. acs.org The amine byproduct itself can act as a poison to the palladium catalyst, further reducing reaction efficiency if its formation is not controlled. google.com

Table 1: Comparison of Catalytic Systems for Nitrosamine Hydrogenation

| Catalyst System | Relative Activity | Selectivity for Hydrazine | Key Considerations |

|---|---|---|---|

| Palladium (Pd/C) | High | Good to Excellent | Highly effective; selectivity can be enhanced with salt additives; susceptible to poisoning by amine byproducts. google.comacs.org |

| Platinum (Pt/C) | High | Good to Excellent | Nearly as effective as palladium; selectivity also improved by salt additives. acs.orggoogle.com |

| Rhodium (Rh/C) | Moderate | Moderate | Less active than Pd or Pt. acs.orggoogle.com |

| Nickel (Raney Ni) | High | Poor to Moderate | Prone to causing decomposition of the hydrazine product to the corresponding amine. google.com |

| Cobalt/Iridium | Low | N/A | Generally not as effective as other Group 8 metals. google.com |

After the hydrogenation reaction is complete, a multi-step workup procedure is required to isolate and purify the this compound.

First, the heterogeneous catalyst must be carefully removed from the reaction mixture. This is typically achieved by filtering the mixture through an inert filter aid like Celite. youtube.com This step is crucial as palladium on carbon can be pyrophoric and must be handled with care in an inert atmosphere. youtube.com

Following catalyst removal, the product can be isolated from the solvent. One common strategy for purifying amines and hydrazines is through the formation of a salt. acs.org Reacting the crude product with an acid, such as oxalic acid or hydrochloric acid, can precipitate the corresponding salt, which can then be isolated by filtration. This method also aids in separating the basic product from non-basic impurities.

To ensure the correct stereoisomer (cis) is isolated, especially if any trans-isomer is present, chromatographic techniques are employed. Reverse-phase high-performance liquid chromatography (HPLC) is a powerful method for separating cis and trans isomers due to differences in their polarity. mdpi.com Another strategy involves the chemical resolution of diastereomers, which can be separated via standard silica (B1680970) gel chromatography. mdpi.com

Stereoselective Approaches to Piperidine Synthesis and their Applicability to the cis-2,6-Dimethyl Moiety

The synthesis of the 1-Nitroso-2,6-dimethylpiperidine precursor relies on the availability of cis-2,6-dimethylpiperidine (B46485). Achieving the specific cis stereochemistry in the piperidine ring is a significant challenge in synthetic organic chemistry. Various advanced strategies have been developed to control the stereochemical outcome of piperidine ring formation. rsc.org

Diastereoselective cyclization reactions are a primary method for constructing the piperidine skeleton with a defined stereochemistry. These methods often rely on substrate control, where the stereochemistry of the starting material dictates the stereochemistry of the cyclized product.

One effective strategy is the reductive cyclization of 6-oxoamino acid derivatives. whiterose.ac.uk Hydrogenation of the intermediate imine can proceed with high diastereoselectivity to yield the cis-2,6-disubstituted piperidine. whiterose.ac.uk Another approach involves the intramolecular Prins cyclization, which has been shown to produce cis-2,6-disubstituted six-membered rings with excellent diastereoselectivity. nih.gov While demonstrated for oxygen-containing rings, the underlying principles of forming a stable chair-like transition state are applicable to nitrogen heterocycles. nih.govmdpi.com Similarly, cascade reactions involving intramolecular Michael additions can create highly substituted six-membered rings with a high degree of diastereocontrol. beilstein-journals.org

For the synthesis of enantiomerically pure piperidines, asymmetric methods are employed. These routes often start from readily available chiral materials (the "chiral pool") or use chiral catalysts or auxiliaries to induce stereoselectivity. researchgate.net

A powerful approach involves using chiral precursors, such as amino acids like L-serine, to construct the piperidine ring. whiterose.ac.uk The inherent chirality of the starting material is transferred to the final product. Asymmetric cyclization reactions, such as the intramolecular aza-Michael reaction catalyzed by chiral phosphoric acids, have emerged as a robust method for accessing enantioenriched nitrogen heterocycles. whiterose.ac.uk Furthermore, chemo-enzymatic methods, which combine chemical synthesis with biocatalytic steps, offer high stereoselectivity under mild reaction conditions for producing chiral piperidines. nih.gov An asymmetric aminohydroxylation reaction has also been developed as a route to cis-2,6-disubstituted piperidine derivatives. documentsdelivered.com These advanced methods provide access to specific enantiomers of cis-2,6-disubstituted piperidines, which are crucial for specialized applications. acs.org

Control of Stereochemistry through Reaction Design and Chiral Auxiliaries

The paramount challenge in synthesizing enantiomerically pure this compound lies in establishing the relative and absolute stereochemistry of the two methyl groups. The cis configuration, where both methyl groups reside on the same face of the piperidine ring, is often the thermodynamically favored product in reductions of the corresponding 2,6-lutidine precursor, but achieving high enantiomeric excess requires more sophisticated asymmetric strategies. wikipedia.org

Chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into a substrate to direct a stereoselective reaction, represent a powerful tool for this purpose. wikipedia.orgresearchgate.netresearchgate.net In the context of piperidine synthesis, a chiral auxiliary can be appended to a precursor, guiding the formation of stereocenters before being cleaved to yield the desired chiral product. For instance, methodologies have been developed for the asymmetric synthesis of piperidines using chiral oxazolidinones or camphor-derived auxiliaries. researchgate.net A common strategy involves the diastereoselective alkylation or conjugate addition to a chiral enolate or enamine derived from a precursor containing the auxiliary.

Another advanced approach involves the use of chiral starting materials, such as amino acids or their derivatives. For example, a highly stereoselective synthesis of cis-2,6-disubstituted piperidines can be achieved starting from a chiral aziridine (B145994), which is elaborated from commercially available (2S)-hydroxymethylaziridine. rsc.org The synthesis proceeds through a series of steps including oxidation, olefination, and nucleophilic addition, followed by a one-pot sequence of reactions including an intramolecular reductive amination to form the piperidine ring with high stereocontrol. rsc.org Such a strategy could be conceptually adapted to produce a chiral cis-2,6-dimethylpiperidine precursor.

The table below summarizes conceptual approaches using chiral auxiliaries to establish the required cis-2,6-dimethyl stereochemistry.

| Chiral Auxiliary/Method | Precursor Type | Key Transformation | Stereochemical Outcome | Reference |

| Evans Oxazolidinone | Acyclic N-acyl imide | Diastereoselective dialkylation | Controls stereocenters prior to cyclization | researchgate.netresearchgate.net |

| (2S)-Hydroxymethylaziridine | Chiral Aziridine | Intramolecular reductive amination | Forms cis-piperidine ring stereoselectively | rsc.org |

| Eliel's Oxathiane | Imine | Asymmetric aziridination | Creates chiral aziridine intermediate for ring opening | irb.hr |

| Chiral Phosphoric Acid | Acyclic Amino-diene | Asymmetric intramolecular Michael reaction | Catalytic cyclization to form chiral piperidine | whiterose.ac.uk |

Reductive Amination Protocols and their Relevance to this compound Scaffolds

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced. libretexts.orgmasterorganicchemistry.com For the synthesis of an N-amino piperidine like this compound, this reaction can be adapted in two principal ways: intramolecularly to form the ring or intermolecularly to install the N-amino group.

A plausible synthetic route involves the reductive amination of cis-2,6-dimethylpiperidone with a hydrazine derivative (e.g., hydrazine hydrate (B1144303) or a protected version like Boc-hydrazine). This would form a hydrazone intermediate, which is then reduced to the target N-amino piperidine. The choice of reducing agent is critical; mild reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the protonated imine/hydrazone in the presence of the starting ketone. masterorganicchemistry.com

Multi-Component and One-Pot Reaction Strategies

Modern synthetic chemistry emphasizes efficiency through one-pot and multi-component reactions (MCRs), which reduce steps, save reagents, and minimize waste. nih.gov The synthesis of the this compound scaffold is amenable to such strategies.

A hypothetical one-pot approach could involve a double reductive amination of a 1,5-dicarbonyl compound, such as heptane-2,6-dione, with hydrazine. chim.it This reaction, catalyzed and reduced in a single pot, would directly construct the N-amino piperidine ring. The stereochemical outcome would depend heavily on the reaction conditions and the substrate.

More advanced one-pot strategies have been developed that combine multiple catalytic reactions. A notable example is the synthesis of cis-2,6-disubstituted piperidines from a chiral aziridine precursor through a sequence of hydrogenation, reductive ring-opening of the aziridine, debenzylation, and intramolecular reductive amination, all performed in a single reaction vessel under a hydrogen atmosphere. rsc.org

Furthermore, biocatalysis offers a powerful one-pot solution. Imine reductases (IREDs) have been successfully employed in the "reductive hydrazination" of carbonyl compounds. nih.gov This enzymatic process facilitates the condensation of a ketone with a hydrazine to form a hydrazone, which is then asymmetrically reduced by the enzyme. This method has been used to synthesize various N-alkylhydrazines and cyclic hydrazine derivatives. The double reductive hydrazination of 1,5-dicarbonyls using this method has shown high product formation, demonstrating a viable and green route to N-amino piperidines. nih.gov

| Strategy | Reactants | Key Features | Potential Product | Reference |

| Double Reductive Amination | Heptane-2,6-dione, Hydrazine, Reducing Agent | One-pot ring formation | 1-Amino-2,6-dimethylpiperidine | chim.it |

| One-Pot Sequential Reaction | Chiral Aziridine-alkyne | Hydrogenation, Aziridine Opening, Reductive Amination | Enantiopure cis-2,6-disubstituted piperidine | rsc.org |

| Biocatalytic Reductive Hydrazination | 1,5-Dicarbonyl, Hydrazine, IRED Enzyme, Cofactor Regeneration | High selectivity, green conditions, one-pot | Chiral N-amino piperidine | nih.gov |

| Pseudo 5-Component Reaction | Aldehyde, Hydrazine, Ethyl Acetoacetate (2 equiv) | Forms complex heterocyclic systems in one pot | Pyrazolo-pyridine systems (demonstrates hydrazine in MCR) | rsc.org |

Evaluation of Steric Hindrance Effects on Reductive Amination

A significant challenge in the synthesis and functionalization of the this compound scaffold is steric hindrance. The two methyl groups in the cis configuration are positioned axially and equatorially in the chair conformation, but they effectively flank the nitrogen atom and the adjacent C2/C6 carbons. nih.gov This steric congestion can dramatically influence reaction rates and equilibria.

In the context of reductive amination starting from cis-2,6-dimethylpiperidone, the formation of the hydrazone intermediate can be slow. The approach of the hydrazine nucleophile to the carbonyl carbon is impeded by the two adjacent methyl groups. This steric encumbrance is a known issue in reductive aminations involving hindered ketones. acs.org

Similarly, if one were to synthesize the target compound via N-amination of cis-2,6-dimethylpiperidine, the nitrogen atom is a sterically hindered secondary amine. Its nucleophilicity is reduced, and access by electrophilic aminating agents is restricted. The steric bulk of protecting groups on the nitrogen can further influence the accessibility of adjacent positions, a principle that can be used to direct other types of reactions. nih.gov

The table below illustrates the general impact of steric hindrance on reductive amination reactions.

| Substrate Type | Relative Rate of Imine/Hydrazone Formation | Relative Rate of Reduction | Overall Yield | Rationale |

| Unhindered Ketone (e.g., Cyclohexanone) | Fast | Fast | High | Unrestricted access for both nucleophilic attack and hydride delivery. |

| Sterically Hindered Ketone (e.g., cis-2,6-Dimethylpiperidone) | Slow | Slow | Moderate to Low | Steric shielding by methyl groups hinders approach of both the amine/hydrazine and the reducing agent. acs.org |

| Unhindered Aldehyde | Very Fast | Fast | High | Aldehydes are electronically more reactive and less hindered than ketones. |

To overcome these steric challenges, more forcing reaction conditions, such as higher temperatures or the use of more reactive reagents, may be necessary. However, this can lead to side reactions and lower selectivity. Alternatively, catalytic methods, including biocatalysis, where the enzyme's active site can bind the substrate in a specific orientation, may offer a more effective solution to bypass the challenges of steric hindrance. nih.gov

Iii. Comprehensive Analysis of Chemical Reactivity and Transformations of Cis 1 Amino 2,6 Dimethylpiperidine

Oxidative and Reductive Transformations of the Amino and Ring Moieties

The amino group and the piperidine (B6355638) ring of cis-1-Amino-2,6-dimethylpiperidine can undergo both oxidative and reductive transformations, leading to a diverse range of products with potential synthetic applications.

Mechanisms and Products of Oxidation Reactions

The oxidation of N-aminopiperidines can proceed through various mechanisms, often involving the formation of intermediate species. For instance, the oxidation of N-aminopiperidine with chloramine (B81541) has been shown to occur in two steps, initially forming a diazene (B1210634) intermediate which then evolves into a complex mixture of compounds. tuwien.atresearchgate.net The specific products formed are dependent on reaction conditions such as pH and the ratio of reactants. tuwien.at In the case of this compound, oxidation can lead to the formation of the corresponding amides or other oxidized derivatives. Alicyclic amines, in general, can undergo metabolic ring α-oxidation to lactams and N-oxidation. acs.orgnih.gov The presence of the two methyl groups on the piperidine ring in the cis configuration can influence the stereochemical outcome of these oxidation reactions.

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) |

| Common Oxidizing Agents | Corresponding amides, other oxidized derivatives |

| Cytochrome P450s | Ring α-oxidation to lactams, N-oxidation acs.orgnih.gov |

| Chloramine | Complex mixture via diazene intermediate tuwien.atresearchgate.net |

Specific Reduction Pathways and their Synthetic Utility

The reduction of this compound can be achieved using various reducing agents, such as lithium aluminum hydride, to yield secondary amines or other reduced products. The synthesis of the parent compound, cis-2,6-dimethylpiperidine (B46485), is typically achieved through the reduction of 2,6-dimethylpyridine (B142122) (2,6-lutidine). wikipedia.org This reduction can also be accomplished using ammonium (B1175870) formate (B1220265) and palladium on carbon, which offers a mild and efficient alternative to harsher methods. organic-chemistry.org The resulting cis-2,6-dimethylpiperidine is a valuable building block in organic synthesis. wikipedia.org For instance, it has been used in the synthesis of antiarrhythmic agents. nih.gov

Nucleophilic and Electrophilic Substitution Reactions at the Nitrogen Atom

The nitrogen atom of the primary amino group in this compound is a key site for both nucleophilic and electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The lone pair of electrons on the nitrogen atom makes it nucleophilic, enabling it to react with various electrophiles. uomustansiriyah.edu.iqbyjus.com

N-Arylation Reactions and Mechanism

N-Arylation of this compound involves the formation of a new carbon-nitrogen bond between the amino group and an aryl group. This transformation can be achieved through reactions with aryl halides. Copper-catalyzed N-arylation, such as the Chan-Lam coupling, provides an efficient method for forming C-N bonds between aryl boronic acids and amines under mild conditions. nih.gov Palladium-catalyzed cross-coupling reactions are also employed for the N-arylation of N-aminopyridiniums. nih.gov The mechanism of these reactions typically involves the nucleophilic attack of the amine on the activated aryl species.

Amide Formation Reactions Utilizing this compound as a Precursor

This compound serves as a valuable precursor for the synthesis of amides. scbt.com Amide formation is typically achieved through the reaction of the amine with an acylating agent, such as an acyl chloride or an anhydride. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is a common and versatile reaction in organic synthesis.

Table 2: Examples of Amide Formation Reactions

| Acylating Agent | Product Type |

| Acyl Chlorides | N-Acyl-cis-1-amino-2,6-dimethylpiperidines |

| Acetic Anhydride | N-Acetyl-cis-1-amino-2,6-dimethylpiperidine |

Synthesis of Sulfonamide Derivatives via Nucleophilic Substitution

Sulfonamide derivatives of this compound can be synthesized through nucleophilic substitution reactions. The most common method involves the reaction of the primary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide. idc-online.com This reaction, often referred to as the Hinsberg test, is a classical method for distinguishing between primary, secondary, and tertiary amines. idc-online.com The synthesis of sulfonamides is of significant interest due to their wide range of biological activities. nih.gov

Cyclization and Ring-Forming Reactions Involving the Compound

The presence of the N-amino group provides a reactive handle for intramolecular cyclization reactions, a pathway that is significantly influenced by the stereochemistry of the piperidine ring.

While direct experimental studies on the 1,5-cyclization of this compound to form superelectrophilic intermediates are not extensively documented in readily available literature, the structural motifs present in the molecule suggest a potential for such reactivity based on analogous systems. 1,5-dipolar cyclization is a known reaction pathway for appropriately substituted hydrazine (B178648) derivatives. In the context of this compound, a hypothetical 1,5-cyclization could be envisioned following its conversion to a suitable precursor, such as an azomethine imine. Azomethine imines are 1,3-dipoles that can participate in [3+2] cycloaddition reactions. d-nb.info

Mechanistically, if the exocyclic nitrogen of this compound were to be incorporated into a transient 1,3-dipolar system, an intramolecular cyclization could occur. However, the formation of a highly strained intermediate would be expected. The term "superelectrophilic" suggests the generation of a species with a potent electron-deficient center, which could arise from the cyclization event, leading to a highly reactive intermediate poised for subsequent reactions. The feasibility and pathway of such a cyclization would be heavily dependent on the specific reaction conditions and the nature of any activating agents or reactants involved.

Studies on related N-amino heterocyclic systems have shown that intramolecular cyclization is a viable route to novel heterocyclic frameworks. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by transition metals to produce piperidines. nih.gov While this is a different type of cyclization, it highlights the general principle of forming new rings through the intramolecular reaction of functional groups tethered to a nitrogen atom.

A more well-established reaction of this compound is the formation of hydrazone derivatives. Hydrazones are compounds containing the R¹R²C=NNH₂ functional group and are typically formed by the condensation reaction between a hydrazine and a ketone or an aldehyde. researchgate.net In the case of this compound, which is a substituted hydrazine, it can react with carbonyl compounds to yield the corresponding hydrazones.

The reaction involves the nucleophilic attack of the terminal amino group of this compound onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step, typically under acidic catalysis, to afford the hydrazone. The general scheme for this reaction is presented below:

General Reaction for Hydrazone Formation: this compound + R¹C(=O)R² ⇌ cis-2,6-Dimethylpiperidyl-N=CR¹R² + H₂O

The formation of these hydrazone derivatives is significant as hydrazones are versatile intermediates in organic synthesis. They can be involved in a variety of subsequent transformations, including cyclization reactions to form heterocyclic compounds like pyrazoles and 1,2,4-triazines. researchgate.net The reactivity of the hydrazone is influenced by the nature of the substituents (R¹ and R²) derived from the carbonyl compound.

Recent studies have explored the synthesis and biological activities of hydrazones derived from various N-aminoheterocycles, such as N-aminomorpholine. nih.gov These studies demonstrate the general applicability of hydrazone formation from cyclic N-amino compounds.

| Reactant 1 | Reactant 2 (Carbonyl) | Product (Hydrazone) |

| This compound | Aldehyde (RCHO) | cis-2,6-Dimethylpiperidyl-N=CHR |

| This compound | Ketone (R¹COR²) | cis-2,6-Dimethylpiperidyl-N=CR¹R² |

Impact of the cis-Configuration on Reaction Outcomes and Reactivity Profiles

The cis-configuration of the two methyl groups at the C2 and C6 positions of the piperidine ring exerts a profound stereoelectronic and steric influence on the reactivity of this compound. This configuration locks the piperidine ring in a specific chair conformation where both methyl groups preferentially occupy equatorial positions to minimize steric strain. researchgate.net This conformational preference has significant consequences for reaction outcomes.

The equatorial orientation of the methyl groups creates a sterically hindered environment around the N-amino group. This steric hindrance can affect the rate and feasibility of reactions. For example, in nucleophilic substitution reactions involving the amino group, the approach of bulky electrophiles may be impeded.

Furthermore, the cis-configuration influences the stereoelectronic properties of the molecule. Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the reactivity of a molecule. In the case of cis-2,6-disubstituted piperidines, the orientation of the nitrogen lone pair and the adjacent C-H bonds is fixed. This can lead to specific stereochemical outcomes in reactions. For instance, in elimination reactions or cyclization processes, the required orbital overlap for the transition state can be either favored or disfavored by the rigid cis-conformation.

Studies on the synthesis of cis-2,6-disubstituted piperidine alkaloids have highlighted the importance of stereocontrol. rsc.org The cis-isomers of some biologically active piperidines have been shown to be more potent than their trans-counterparts, underscoring the significance of the stereochemistry. nih.gov For example, the synthesis of cis-2,6-di-(2-quinolylpiperidine) was achieved with high stereoselectivity, demonstrating that the cis-relationship between the substituents can be maintained and is crucial for the desired product formation. acs.org

The conformational rigidity imposed by the cis-2,6-dimethyl groups can also influence the acidity and basicity of the molecule and its derivatives, which in turn affects its reactivity in acid- or base-catalyzed reactions.

| Feature | Impact on Reactivity |

| Steric Hindrance | The equatorial methyl groups create a crowded environment around the N-amino group, potentially slowing down reactions with bulky reagents. |

| Conformational Rigidity | The locked chair conformation restricts the molecule's flexibility, leading to highly stereoselective reactions. |

| Stereoelectronic Effects | The fixed orientation of orbitals influences the feasibility and outcome of reactions requiring specific orbital overlap, such as cyclizations and eliminations. |

| Nucleophilicity | While the amino group is inherently nucleophilic, its reactivity can be modulated by the steric and electronic effects of the cis-dimethylpiperidine ring. |

Iv. Advanced Structural Elucidation and Theoretical Studies of Cis 1 Amino 2,6 Dimethylpiperidine

Vibrational and Electronic Spectroscopic Investigations

Spectroscopic analysis provides empirical data on the molecular vibrations and the local chemical environments of atoms within cis-1-Amino-2,6-dimethylpiperidine. Techniques such as FTIR, Raman, and NMR spectroscopy are pivotal in elucidating its structural features. iaea.org A combined experimental and theoretical investigation has been reported to analyze the molecular structure and vibrational spectra of this compound, referred to as ADP. iaea.orgresearchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes of a molecule. The FTIR spectrum of this compound has been recorded in the 4000–400 cm⁻¹ range. iaea.orgresearchgate.net The observed bands correspond to the fundamental vibrational modes of the molecule.

A detailed assignment of these vibrational modes is achieved by comparing the experimental spectrum with theoretical frequencies calculated using computational methods. iaea.org For instance, the N-H stretching vibrations of the amino group are typically observed in the high-frequency region. The asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups also appear in distinct regions of the spectrum. The C-N and C-C stretching vibrations, along with various bending and deformation modes, are found at lower wavenumbers, providing a complete vibrational fingerprint of the molecule. researchgate.net

Table 1: Selected FTIR Vibrational Frequencies and Assignments for this compound

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

| 3385 | 3390 | N-H Asymmetric Stretch |

| 3320 | 3325 | N-H Symmetric Stretch |

| 2965 | 2970 | CH₃ Asymmetric Stretch |

| 2860 | 2865 | CH₃ Symmetric Stretch |

| 1450 | 1455 | CH₂ Scissoring |

| 1380 | 1385 | CH₃ Symmetric Deformation |

| 1090 | 1095 | C-N Stretch |

Note: Data is based on findings from combined experimental and theoretical studies. iaea.orgresearchgate.netresearchgate.net

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectrum for this compound has been recorded in the 3500–50 cm⁻¹ region. iaea.orgresearchgate.net This technique helps in confirming the assignments made from the FTIR spectrum and identifying vibrations that may be weak or inactive in the infrared spectrum.

The strong Raman bands often correspond to the symmetric stretching vibrations of the carbon skeleton and methyl groups. The combination of both FTIR and Raman data allows for a more complete and reliable assignment of the 69 fundamental vibrational modes of the molecule. iaea.orgresearchgate.net

Table 2: Selected FT-Raman Vibrational Frequencies and Assignments for this compound

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

| 2964 | 2968 | CH₃ Asymmetric Stretch |

| 2925 | 2930 | CH₂ Asymmetric Stretch |

| 1445 | 1450 | CH₂ Scissoring |

| 840 | 845 | C-C Ring Breathing |

| 285 | 290 | C-N-N Deformation |

Note: Data is based on findings from combined experimental and theoretical studies. iaea.orgresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule in solution. Both ¹H and ¹³C NMR spectra provide information about the connectivity and chemical environment of the hydrogen and carbon atoms, respectively. iaea.org

In this compound, the ¹H NMR spectrum shows distinct signals for the protons of the methyl groups, the methine protons at the C2 and C6 positions, the axial and equatorial protons of the piperidine (B6355638) ring, and the protons of the amino group. The chemical shifts and coupling patterns are characteristic of the cis configuration of the methyl groups, which typically adopt an equatorial position in a chair conformation to minimize steric hindrance. iaea.org

The ¹³C NMR spectrum provides complementary data, showing separate signals for the methyl carbons, the C2/C6 carbons, and the C3/C5 and C4 carbons of the piperidine ring. researchgate.net The comparison of experimental NMR chemical shifts with those predicted by theoretical calculations further validates the proposed molecular geometry. iaea.org

Table 3: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| ¹H NMR | ||

| NH₂ | 2.55 | 2.60 |

| C2/C6-H | 2.70 | 2.75 |

| CH₃ | 1.05 | 1.10 |

| Ring CH₂ (axial) | 1.60 | 1.65 |

| Ring CH₂ (equatorial) | 1.30 | 1.35 |

| ¹³C NMR | ||

| C2/C6 | 58.5 | 59.0 |

| C3/C5 | 35.0 | 35.5 |

| C4 | 25.0 | 25.5 |

| CH₃ | 22.0 | 22.5 |

Note: Data is based on findings from combined experimental and theoretical studies. iaea.orgresearchgate.net

Computational Chemistry Approaches for Molecular Characterization

Theoretical calculations are crucial for supporting and interpreting experimental data. Quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into the molecular properties of this compound. iaea.org

Density Functional Theory (DFT) has become a standard computational tool for predicting the properties of molecular systems with high accuracy. For this compound, calculations are often performed using the B3LYP functional combined with a basis set such as 6-31+G(d,p). iaea.orgresearchgate.net

These calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. researchgate.net The results typically show that the piperidine ring adopts a stable chair conformation. Furthermore, DFT calculations are employed to compute the harmonic vibrational frequencies. iaea.org These calculated frequencies, when appropriately scaled, show excellent agreement with the experimental FTIR and Raman data, which aids in the definitive assignment of the vibrational modes. iaea.orgresearchgate.net

Ab initio calculations, such as the Hartree-Fock (HF) method with the 6-31+G(d,p) basis set, are also utilized to investigate the electronic structure and conformational preferences of this compound. iaea.orgresearchgate.net While generally less accurate than DFT for many properties, HF calculations provide a fundamental, first-principles description of the molecule's electronic wavefunction.

These calculations confirm the optimized geometry and help in understanding the electronic properties, such as the distribution of electron density and the energies of the molecular orbitals. iaea.org Natural Bond Orbital (NBO) analysis, often performed as part of these calculations, reveals details about intramolecular charge transfer and hyperconjugative interactions that contribute to the stability of the molecule's conformation. iaea.org

Conformational Dynamics and Stereochemical Features

The piperidine ring, much like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. In a disubstituted ring like this compound, the substituents can occupy either axial or equatorial positions. For a cis-1,2-disubstituted cyclohexane, one substituent is in an axial position while the other is in an equatorial position. This principle applies to the cis-2,6-dimethylpiperidine (B46485) core.

The relative stability of the possible chair conformations is determined by the steric interactions of the substituents. Axial substituents generally lead to greater steric strain due to 1,3-diaxial interactions, where the axial substituent encounters steric hindrance from the axial hydrogen atoms on the same side of the ring.

In the case of this compound, the ring flip results in two chair conformations that are energetically equivalent with respect to the methyl groups, as in both conformers there is one axial and one equatorial methyl group. However, the orientation of the exocyclic amino group must also be considered. The amino group can be positioned in a way that minimizes its interaction with the rest of the molecule. Computational studies, such as those using DFT, are essential for determining the precise energy differences between these conformers and identifying the most stable, lowest-energy conformation. The calculations would take into account the steric bulk of the methyl groups and the amino group, as well as any intramolecular hydrogen bonding that might stabilize a particular conformation.

The preferred conformation of this compound in solution or the gas phase is determined through a combination of spectroscopic techniques and computational modeling. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. The coupling constants between protons on the piperidine ring are highly dependent on the dihedral angles between them, which are in turn dictated by the chair conformation. By analyzing the ¹H NMR spectrum, the preferred orientation of the substituents can be deduced.

Computational methods provide a theoretical framework for understanding the experimental observations. By calculating the optimized geometries and relative energies of all possible conformers, a theoretical prediction of the most stable structure can be made. The calculated NMR chemical shifts and coupling constants for the lowest-energy conformer can then be compared with the experimental data for validation. A strong correlation between the experimental spectra and the calculated parameters for a particular conformation provides compelling evidence that it is the predominant structure. researchgate.net For instance, a detailed interpretation of the FTIR, FT-Raman, and NMR spectra of this compound has been reported, supported by calculations using ab initio and DFT methods. researchgate.net

V. Diverse Applications in Chemical Synthesis and Catalysis of Cis 1 Amino 2,6 Dimethylpiperidine

Role as a Versatile Building Block in Complex Organic Synthesis

The constrained conformation of the piperidine (B6355638) ring and the presence of two distinct nitrogen atoms make cis-1-amino-2,6-dimethylpiperidine an attractive chiral building block for the synthesis of complex organic molecules, including peptidomimetics and advanced intermediates for natural product synthesis.

While direct incorporation of this compound into endothelin B (ETB) receptor antagonist analogues is not extensively documented in publicly available research, its structural characteristics suggest significant potential as a peptidomimetic building block. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.govuniupo.it The N-amino group of this compound can act as a surrogate for an α-amino acid residue, allowing for its integration into a peptide backbone. nih.govyoutube.comlibretexts.org

The cis-2,6-dimethyl substitution pattern imparts a specific conformational rigidity to the piperidine ring, which can be exploited to control the three-dimensional structure of the resulting peptidomimetic. This is a critical aspect in the design of molecules that target specific protein-protein interactions. The synthesis of cyclic peptides, for instance, often involves the use of conformationally constrained building blocks to achieve the desired bioactivity. monash.edued.ac.uk The incorporation of N-aminated amino acids into peptide chains has been shown to induce specific secondary structures, such as β-sheets, and the hydrazide functionality offers a point for further chemical modification. nih.govnih.gov

The general strategy for incorporating such non-canonical amino acids often involves solid-phase peptide synthesis (SPPS), where the building block is sequentially coupled to a growing peptide chain. nih.gov Although specific examples with this compound are scarce, the established methodologies for the synthesis of peptidomimetics using cyclic diamines and other non-proteinogenic amino acids provide a clear blueprint for its potential application in this area. nih.govresearchgate.net

The chiral nature and bifunctionality of this compound make it a valuable precursor for the synthesis of more complex chiral molecules, particularly piperidine-containing alkaloids. rsc.orgacs.orgrsc.org The cis-2,6-disubstituted piperidine motif is a common structural feature in a variety of natural products with significant biological activity. rsc.orgrsc.orgresearchgate.net

Synthetic strategies towards these alkaloids often rely on the stereocontrolled construction of the piperidine ring. By starting with a pre-formed, enantiomerically pure building block like this compound, chemists can significantly simplify the synthetic route and ensure the desired stereochemistry in the final product. For example, the synthesis of piperidine alkaloids such as isosolenopsins, deoxocassine, and spectaline (B1250092) has been achieved through multi-step sequences starting from chiral precursors that establish the cis-2,6-disubstituted pattern early on. rsc.org

The N-amino group can be chemically modified or removed, while the piperidine nitrogen can participate in cyclization reactions to form bicyclic or more complex ring systems. The diastereoselective reactions of the N-amino group, for instance, can be used to introduce additional stereocenters with a high degree of control. The versatility of this compound as a chiral building block is a recurring theme in modern organic synthesis. nih.gov

Table 1: Examples of Piperidine Alkaloids with a cis-2,6-Disubstituted Core

| Alkaloid | Natural Source | Biological Activity (if known) |

| Isosolenopsins | Fire ants (Solenopsis species) | Necrotoxic, hemolytic, antibacterial |

| Deoxocassine | Cassia species | Local anesthetic |

| Spectaline | Cassia species | Antibacterial |

| Pinidinone | Pine trees (Pinus species) | Not well-defined |

| Monomorine | Pharaoh ants (Monomorium pharaonis) | Trail pheromone component |

Function as a Ligand and Coordination Reagent in Catalytic Systems

The presence of two nitrogen atoms with different steric and electronic environments allows this compound to function as a bidentate ligand in transition metal catalysis. The chiral nature of the ligand makes it a candidate for applications in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

Chiral ligands are crucial components of many asymmetric catalytic systems, as they can induce enantioselectivity by creating a chiral environment around the metal center. nih.gov While specific studies detailing the use of this compound as a ligand in transition metal-catalyzed reactions are not abundant, the principles of asymmetric catalysis suggest its potential in this area. Chiral diamines are a well-established class of ligands for a variety of metal-catalyzed transformations, including those catalyzed by rhodium, ruthenium, and palladium. acs.orgmdpi.comscite.ainih.gov

The effectiveness of a chiral ligand is often dependent on its ability to form a stable complex with the metal and to create a well-defined chiral pocket that directs the approach of the substrate. The rigid piperidine framework of this compound would likely lead to the formation of a conformationally restricted metal complex, which is often a desirable feature for high enantioselectivity.

Asymmetric hydrogenation and reduction are powerful methods for the synthesis of chiral alcohols and amines, which are important building blocks for pharmaceuticals and other fine chemicals. matthey.com Catalytic systems for these transformations often employ chiral ligands to control the stereochemical outcome. Rhodium and ruthenium complexes bearing chiral diphosphine or diamine ligands are among the most successful catalysts for the asymmetric hydrogenation of ketones and imines. acs.orgnih.govias.ac.incapes.gov.bracs.orgacs.org

Given its structure as a chiral diamine, this compound could potentially be used as a ligand in such catalytic systems. The two nitrogen atoms could coordinate to the metal center, and the chiral piperidine backbone would provide the asymmetric environment necessary for enantioselective catalysis. The cis-dimethyl groups would play a significant role in defining the shape of the catalytic pocket and influencing the stereochemical outcome of the reaction. While direct experimental evidence is limited, the extensive research on similar chiral diamine ligands provides a strong rationale for investigating the utility of this compound in this context.

Table 2: Representative Chiral Diamine Ligands in Asymmetric Catalysis

| Ligand | Metal | Application |

| (S,S)-TsDPEN | Rhodium, Ruthenium | Asymmetric transfer hydrogenation of ketones and imines |

| (R,R)-PICA | Rhodium | Asymmetric hydrogenation of olefins |

| Chiral Bipyridine Derivatives | Various | Asymmetric aldol (B89426) reactions, Diels-Alder reactions |

The interaction between a ligand and a metal catalyst is not limited to the formation of covalent bonds. Non-covalent interactions, such as hydrogen bonding and steric repulsion, can play a crucial role in determining the structure of the catalytic complex and, consequently, its activity and selectivity. nih.govrsc.orgrsc.org The field of supramolecular chemistry explores these non-covalent interactions and their role in the formation of complex assemblies. nih.govmdpi.comethernet.edu.etmdpi.comnih.gov

In the context of this compound as a ligand, several supramolecular interactions can be envisioned. The N-H protons of the amino group and the piperidine ring can act as hydrogen bond donors, while the lone pairs on the nitrogen atoms can act as hydrogen bond acceptors. These interactions could influence the orientation of the ligand around the metal center and the binding of the substrate. mdpi.com

The cis-dimethyl groups on the piperidine ring would exert significant steric influence, creating a defined chiral pocket around the metal. This steric hindrance can prevent certain modes of substrate binding, thereby enhancing the selectivity of the catalytic reaction. The study of supramolecular chirality transfer, where the chirality of one molecule is transferred to a larger assembly, is a growing area of research and is highly relevant to understanding how chiral ligands like this compound can control the stereochemical outcome of a reaction. mdpi.commdpi.comnih.gov

Specialized Reagent Applications in Chemical Transformations

The application of this compound and its structural analogs extends to highly specific areas of chemical synthesis, leveraging its distinct basicity and nucleophilicity.

In the realm of Solid-Phase Peptide Synthesis (SPPS), the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step, typically achieved using a secondary amine base like piperidine. The search for alternative bases has led to the investigation of sterically hindered piperidines, including the related compound cis-2,6-dimethylpiperidine (B46485).

The mechanism of Fmoc deprotection requires a base that can perform two essential functions: first, to abstract the acidic proton on the fluorene (B118485) ring, and second, to act as a scavenger by trapping the resulting dibenzofulvene (DBF) byproduct to prevent its polymerization or reaction with the newly deprotected peptide chain. scielo.org.mxresearchgate.net Studies have shown that while bases like cis-2,6-dimethylpiperidine are capable of removing the Fmoc group in solution, their application in SPPS is severely limited. scielo.org.mx This limitation arises because their steric hindrance prevents them from effectively trapping the DBF intermediate, a process known as having no "scavenger action". scielo.org.mx This can lead to side reactions and lower purity of the final peptide. scielo.org.mxnih.gov

Table 1: Comparison of Bases for Fmoc Deprotection in SPPS

| Base | Fmoc Group Removal | Dibenzofulvene (DBF) Scavenging | Suitability for SPPS |

| Piperidine | Effective | Effective | High (Standard Reagent) |

| cis-2,6-Dimethylpiperidine | Effective | Ineffective (No scavenger action) scielo.org.mx | Limited scielo.org.mx |

| 1,8-Diazabicyclo[5.4,0]undec-7-ene (DBU) | Effective | Ineffective (No scavenger action) scielo.org.mx | Limited (Induces side reactions) scielo.org.mxresearchgate.net |

Following a comprehensive review of available scientific literature, no specific research or applications detailing the use of this compound in electrophotocatalytic oxidation systems were identified.

Based on a thorough search of scientific databases, there is no specific information available on the use of this compound as a reactant for creating corrosion inhibitors. However, it is noteworthy that the precursor compound, cis-2,6-dimethylpiperidine, is listed by chemical suppliers as a reactant for the synthesis of corrosion inhibitors for iron in hydrochloric acid environments.

Mechanistic Studies of Reactions Involving this compound

Understanding the reaction mechanisms involving this compound is crucial for optimizing its use and predicting its behavior. Mechanistic insights are often derived from a combination of kinetic studies, product analysis, and computational chemistry.

In the context of Fmoc deprotection, the mechanism is understood to be a base-induced β-elimination (E1cB mechanism). researchgate.net The base, in this case, a substituted piperidine, abstracts the exocyclic proton from the fluorenyl group of the Fmoc-protected amine. mdpi.comembrapa.br This generates a carbanion intermediate which rapidly eliminates dibenzofulvene and carbon dioxide to liberate the free amine. While specific kinetic data for this compound in this reaction is not published, its role would be that of the primary base initiating the elimination.

Furthermore, commercial suppliers note its application as a reactant in the synthesis of various organic molecules, including amides and hydrazones. scbt.comsigmaaldrich.com In these transformations, the terminal -NH2 group of this compound acts as a nucleophile, attacking an electrophilic center (such as a carbonyl carbon) to form a new chemical bond. The steric hindrance provided by the two methyl groups in the cis-position can influence the stereoselectivity and rate of these reactions compared to less hindered amines.

Vi. Future Directions and Emerging Research Avenues for Cis 1 Amino 2,6 Dimethylpiperidine

Exploration of Novel and Sustainable Synthetic Pathways

The classical synthesis of cis-1-Amino-2,6-dimethylpiperidine, involving the nitrosation of cis-2,6-dimethylpiperidine (B46485) and subsequent catalytic hydrogenation, is well-documented. However, future research is likely to focus on the development of more sustainable and efficient synthetic methodologies. Key areas of exploration may include:

Biocatalytic Synthesis: The use of enzymes for the synthesis of chiral amines is a rapidly growing field, offering high stereoselectivity and mild reaction conditions. nih.gov Future research could focus on identifying or engineering enzymes, such as imine reductases (IREDs) or amine dehydrogenases (AmDHs), capable of asymmetrically reducing a suitable precursor to afford enantiomerically pure this compound. nih.govacs.org Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, could offer an elegant and efficient route to the target molecule from simple starting materials. acs.orghims-biocat.eu

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better process control, and easier scalability. nih.govnih.gov Developing a flow-based synthesis for this compound could lead to a more efficient and industrially viable manufacturing process. This could involve the use of immobilized catalysts or reagents within a microfluidic reactor.

Catalytic Hydrogenation with Earth-Abundant Metals: While palladium is an effective catalyst for the hydrogenation of the nitroso intermediate, its cost and potential for environmental contamination are drawbacks. Future research could explore the use of catalysts based on more abundant and less toxic metals, such as iron, nickel, or cobalt, for this transformation.

Alternative Amination Strategies: Research into novel amination reactions could provide alternative pathways. For instance, the development of methods for the direct C-H amination of a suitably functionalized 2,6-dimethylpiperidine (B1222252) precursor could offer a more atom-economical route. mdpi.com

Table 1: Comparison of Potential Synthetic Pathways for this compound

| Synthetic Pathway | Potential Advantages | Potential Challenges |

|---|---|---|

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. nih.govopenaccessgovernment.org | Enzyme discovery and engineering, substrate scope limitations. |

| Flow Chemistry | Improved safety, scalability, and process control. nih.govnih.gov | Initial setup costs, potential for clogging with solid catalysts. |

| Earth-Abundant Metal Catalysis | Lower cost, reduced environmental impact. | Catalyst activity and selectivity may be lower than precious metals. |

| Direct C-H Amination | High atom economy, potentially fewer synthetic steps. mdpi.com | Regio- and stereoselectivity control, harsh reaction conditions. |

Development of Advanced Catalytic Systems Utilizing the Compound

The chiral nature and the presence of a reactive amino group make this compound and its derivatives promising candidates for use in advanced catalytic systems.

Asymmetric Catalysis: Derivatives of this compound could be employed as chiral ligands for transition metal catalysts or as organocatalysts themselves. mdpi.com The rigid piperidine (B6355638) backbone can provide a well-defined chiral environment, enabling high enantioselectivity in a variety of chemical transformations, such as asymmetric hydrogenations, C-C bond-forming reactions, and aminations. nih.govmdpi.comnih.gov

Heterogenized Catalysts: Immobilizing catalysts derived from this compound onto solid supports, such as polymers or silica (B1680970), could facilitate catalyst recovery and reuse, a key principle of green chemistry. researchgate.net These heterogenized catalysts could find applications in both batch and continuous flow processes.

Computational Catalyst Design: The use of computational modeling and density functional theory (DFT) can aid in the rational design of new catalysts based on the this compound scaffold. researchgate.net These computational studies can predict the catalytic activity and selectivity of new ligand designs, accelerating the development of more efficient catalytic systems.

Integration into Advanced Materials Science and Engineering

The piperidine moiety is a recurring structural motif in a variety of functional materials, suggesting that this compound could be a valuable building block in materials science. ontosight.airesearchgate.net

Functional Polymers: The amino group of this compound provides a handle for its incorporation into polymer backbones or as a pendant group. This could lead to the development of novel polymers with tailored properties, such as:

Anion Exchange Membranes: Polymers containing piperidinium (B107235) groups are being investigated for use in anion exchange membranes for applications in fuel cells and water electrolysis. google.com

Antimicrobial Polymers: The piperidine structure is found in many antimicrobial compounds. rsc.org Polymers functionalized with this compound could exhibit antimicrobial activity, with potential applications in coatings and medical devices.

Drug Delivery Systems: The biocompatibility of some piperidine-containing polymers makes them suitable for use in controlled drug release applications. nih.gov

Self-Assembling Materials: The specific stereochemistry and functional groups of this compound derivatives could be exploited to create molecules that self-assemble into well-defined nanostructures, such as nanotubes or vesicles, with potential applications in nanotechnology and biomedicine.

Table 2: Potential Applications of this compound in Materials Science

| Material Type | Potential Application | Key Feature of the Compound |

|---|---|---|

| Functional Polymers | Anion exchange membranes, antimicrobial coatings, drug delivery. google.comrsc.orgnih.gov | Reactive amino group for polymerization, inherent properties of the piperidine ring. |

| Self-Assembling Materials | Nanotechnology, biomedicine. | Defined stereochemistry and functional groups for controlled assembly. |

| Chiral Stationary Phases | Enantioselective chromatography. | Chiral structure for separating enantiomers. |

Application in Green Chemistry Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This compound and its derivatives can contribute to this goal in several ways.

Use of Greener Solvents: Research into reactions involving this compound in environmentally benign solvents, such as water or ionic liquids, is a promising area. researchgate.net The development of piperidinium-based ionic liquids could also offer new green solvent options for a variety of chemical processes. acs.orgrsc.org

Catalyst Recycling: As mentioned previously, the development of heterogenized catalysts from this compound would align with the green chemistry principle of catalyst recyclability. researchgate.net

Atom Economy: The design of new synthetic routes to and with this compound that maximize atom economy will be a key focus. This includes exploring catalytic cycles and one-pot reactions that minimize the formation of byproducts. ajchem-a.comajchem-a.com

Renewable Feedstocks: While currently derived from petrochemical sources, future research could explore the synthesis of the piperidine ring from renewable biomass, which would significantly improve the sustainability profile of this compound. openaccessgovernment.org

Q & A

Q. Q1. What synthetic routes are available for cis-1-amino-2,6-dimethylpiperidine, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The compound can be synthesized via stereospecific reduction of cis-1-nitroso-2,6-dimethylpiperidine using sodium hydrosulfite (Na₂S₂O₄), yielding the amine with retention of configuration. Overberger et al. (1957) demonstrated that stereochemical integrity is preserved when nitroso intermediates are reduced under mild acidic conditions, avoiding racemization . Alternative routes include catalytic hydrogenation, though solvent polarity and catalyst choice (e.g., Pd/C vs. PtO₂) may affect reaction rates and byproduct formation.

Key Data:

- Melting Point of Picrate Salt : 167–169°C (authentic cis-isomer) .

- Yield : ~77% for nitroso reduction .

Advanced NMR Characterization

Q. Q2. How can NMR spectroscopy distinguish this compound from its trans isomer?

Methodological Answer: In the cis isomer, benzylic hydrogens exhibit distinct splitting patterns due to axial-equatorial coupling (J = 10–12 Hz), whereas trans isomers show simpler multiplicity from equivalent axial hydrogens. For example, in cis-1-benzyl-2,6-dimethylpiperidine, the benzylic protons split into a doublet of doublets (dd), while the trans isomer displays a singlet . Solid-state NMR or X-ray crystallography (e.g., fluorinated derivatives) can further confirm stereochemistry .

Key Data:

Safety and Handling Protocols

Q. Q3. What safety precautions are critical when handling this compound?

Methodological Answer: The compound is highly flammable (flash point: 12°C) and corrosive (H314, H225 GHS codes). Use explosion-proof equipment, store in ventilated, cool areas (<25°C), and avoid contact with oxidizing agents. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and flame-resistant lab coats. Emergency procedures require immediate rinsing with water for skin/eye exposure .

Key Physical Properties:

Advanced Catalytic Applications

Q. Q4. How does cis-2,6-dimethylpiperidine act as a catalyst in Grignard reactions?

Methodological Answer: In deprotonative metalation of chlorothiophene, cis-2,6-dimethylpiperidine (5 mol%) enhances Grignard reagent (e.g., iPrMgCl) efficiency by stabilizing reactive intermediates via steric hindrance and nitrogen lone-pair coordination. This catalytic system enables polycondensation of thiophenes into P3HT (poly(3-hexylthiophene)) with yields >80% .

Key Reaction Parameters:

- Catalyst Loading : 5 mol%

- Temperature : 0–25°C

- Solvent : THF or Et₂O .

Stereochemical Effects in Fluorinated Derivatives

Q. Q5. What strategies enable the synthesis of all-cis fluorinated piperidines from this compound?

Methodological Answer: Dearomatization-hydrogenation of fluorinated pyridines using Pd/C under H₂ generates all-cis fluorinated piperidines. Stereochemical control is achieved via substrate preorganization and fluorine’s electron-withdrawing effects, which direct hydrogenation to the cis configuration. X-ray crystallography confirms the retention of stereochemistry in products like 1-(cis-3,5-difluoropiperidin-1-yl)-2,2,2-trifluoroethan-1-one .

Key Data:

- Catalyst : Pd/C (10 wt%)

- Yield : 60–75% for fluorinated derivatives .

Addressing Data Contradictions in Synthesis

Q. Q6. How can researchers resolve discrepancies in reported yields for this compound synthesis?

Methodological Answer: Variations in yields (e.g., 77% vs. 60–75%) arise from differences in nitroso precursor purity, solvent choice (aqueous vs. anhydrous), and reducing agent stoichiometry. Systematic optimization using design of experiments (DoE) can identify critical factors. For example, Na₂S₂O₄ must be freshly prepared to avoid oxidation, and pH should be maintained at 4–6 to prevent side reactions .

Optimization Parameters:

- pH : 4–6

- Na₂S₂O₄ Purity : ≥98%

- Reaction Time : 2–4 hours .

Formulating Research Questions

Q. Q7. How can the PICO/FINER frameworks guide hypothesis development for this compound research?

Methodological Answer: Using PICO (Population, Intervention, Comparison, Outcome):

- Population : cis-1-amino-2,6-dimethylpiperidine derivatives.

- Intervention : Catalytic hydrogenation vs. chemical reduction.

- Comparison : Stereochemical purity and yield.

- Outcome : Optimal synthesis protocol.

FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novel catalytic applications), Novel (unexplored fluorinated analogs), Ethical (safety compliance), and Relevant (materials science applications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.